5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidinone class, characterized by a fused bicyclic core. Key structural features include:
- 5-Methyl group: Enhances steric bulk and modulates electronic properties.
- 2-(Phenylamino) group: Introduces aromaticity and hydrogen-bonding capacity.
These groups collectively influence solubility, metabolic stability, and target interactions .
Properties
IUPAC Name |
2-anilino-5-methyl-3-(4-methylphenyl)sulfonyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-8-10-16(11-9-13)28(26,27)18-19(22-15-6-4-3-5-7-15)23-24-17(25)12-14(2)21-20(18)24/h3-12,22-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWSNLNBHEVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN3C2=NC(=CC3=O)C)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methylbenzenesulfonyl chloride with 5-methyl-2-aminopyrazole to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry and Biological Activities
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their pharmacological properties. The specific compound has demonstrated promising applications in the following areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties against various pathogens. A study highlighted that a focused library of analogues, including those with the pyrazolo[1,5-a]pyrimidine scaffold, showed effective activity against Mycobacterium tuberculosis with low cytotoxicity levels. The mechanism of action was distinct from other known compounds, suggesting a unique pathway for therapeutic intervention .
Anticancer Potential
The compound's structural framework has been linked to anticancer activities. Pyrazolo[1,5-a]pyrimidines have been identified as selective kinase inhibitors, which play crucial roles in cancer cell proliferation and survival. Recent reviews have emphasized their potential as anticancer agents by targeting specific signaling pathways involved in tumor growth .
Neurological Applications
Some derivatives of pyrazolo[1,5-a]pyrimidines are being investigated for their anxiolytic and sedative effects. Compounds like zaleplon and indiplon are examples of this class being used as sedative agents, indicating that the scaffold can influence neurological pathways effectively .
Case Studies and Research Findings
The following case studies illustrate the compound's applications and efficacy:
Case Study 1: Antitubercular Activity
A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized and screened for antitubercular activity. The best-performing compounds showed significant inhibition of M. tuberculosis growth within macrophages while maintaining low cytotoxicity to human cells. The study also elucidated the structural features critical for enhancing activity against this pathogen .
Case Study 2: Anticancer Activity
In a separate study focusing on cancer therapeutics, several pyrazolo[1,5-a]pyrimidine derivatives were tested for their ability to inhibit specific kinases associated with cancer progression. These compounds exhibited potent activity against various cancer cell lines, demonstrating their potential as lead compounds for further development .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves cyclocondensation reactions of β-ketoesters with aminopyrazoles. Understanding the structure-activity relationship is crucial for optimizing these compounds' efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling and leading to physiological effects.
Comparison with Similar Compounds
Substituent Effects on Core Structure
Table 1: Substituent Comparison
Key Observations :
- The target compound’s sulfonamide group (R3) distinguishes it from analogs with methoxy, trifluoromethyl, or chloro substituents.
- The phenylamino group (R2) contrasts with alkyl or aryl groups in analogs, offering hydrogen-bonding sites for target engagement .
Electronic and Steric Properties
- Electron-Withdrawing Effects :
Biological Activity
5-Methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of substituents such as a methyl group and a sulfonyl group contributes to its unique pharmacological profile.
Antitubercular Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit significant antitubercular activity. High-throughput screening identified these compounds as potential leads against Mycobacterium tuberculosis (Mtb) . The mechanism of action was found to be distinct from traditional antibiotics; it does not interfere with cell-wall biosynthesis or iron uptake pathways .
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
| Compound | MIC (µg/mL) | Cytotoxicity (HepG2) | Mechanism of Action |
|---|---|---|---|
| P6 | 0.25 | Low | Non-cell wall targeting |
| P19 | 0.50 | Moderate | Iron homeostasis interference |
| P24 | 0.10 | Low | Unknown mechanism |
Structure-Activity Relationships (SAR)
The SAR studies indicated that specific modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For instance, substituents at the 3-position were crucial for enhancing antitubercular efficacy .
Table 2: Structure-Activity Relationships
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Methyl | Increased potency |
| 4 | Sulfonyl | Enhanced solubility |
| 2 | Phenyl | Improved selectivity |
Case Study 1: In Vitro Testing
In vitro studies using macrophage models demonstrated that certain derivatives effectively reduced the viability of intracellular Mtb without significant cytotoxic effects on host cells . This highlights the potential of these compounds as therapeutic agents with selective action against pathogens.
Case Study 2: Resistance Mechanisms
Further investigation revealed that resistance to these compounds could arise from mutations in specific bacterial enzymes, such as flavin adenine dinucleotide (FAD)-dependent hydroxylases. This understanding aids in designing next-generation inhibitors that can circumvent resistance mechanisms .
Q & A
Q. What analytical methods detect degradation products under acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
